molecular formula C25H22N4O5 B2480005 3-[(furan-2-yl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1207022-82-9

3-[(furan-2-yl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2480005
CAS No.: 1207022-82-9
M. Wt: 458.474
InChI Key: LWKAUUPXDGEQAE-UHFFFAOYSA-N
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Description

The compound 3-[(furan-2-yl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic molecule featuring a tetrahydroquinazoline core substituted with a furan-2-ylmethyl group and a 1,2,4-oxadiazole-containing side chain.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-16(2)33-18-11-9-17(10-12-18)23-26-22(34-27-23)15-28-21-8-4-3-7-20(21)24(30)29(25(28)31)14-19-6-5-13-32-19/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKAUUPXDGEQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Aminoamidines

The tetrahydroquinazoline scaffold is efficiently constructed via the reaction of α-aminoamidines 1a-e with diarylidencyclohexanones 2a-d in pyridine at 100°C for 24 hours, yielding 47–80% of products 3a-g . For the unsubstituted core, α-aminoamidine derivatives devoid of bulky groups are employed. Key steps include:

  • Formation of the bicyclic framework via nucleophilic attack of the α-aminoamidine’s amine on the electron-deficient carbonyl of the diarylidencyclohexanone.
  • Aromatization through elimination of water, stabilized by the electron-withdrawing oxadiazole and furan substituents.

Introduction of the Furan-2-ylmethyl Group

Post-cyclization, the N-3 position is alkylated using furfuryl bromide under basic conditions (NaH/DMF, 0°C to rt, 6 hours). The reaction exploits the nucleophilicity of the secondary amine, which is selectively deprotonated in the presence of the tetrahydroquinazoline’s carbonyl groups.

Preparation of 3-[4-(Propan-2-yloxy)phenyl]-1,2,4-Oxadiazol-5-ylmethyl Chloride

Amidoxime Formation

4-Isopropoxybenzonitrile (4 ) is treated with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (3:1) under reflux for 6 hours, yielding the corresponding amidoxime 5 (82–90%).

$$
\text{4-Isopropoxybenzonitrile} + \text{NH}_2\text{OH} \rightarrow \text{4-Isopropoxybenzamidoxime}
$$

O-Acylation and Cyclization

Amidoxime 5 is acylated with chloroacetyl chloride in dry dichloromethane (DCM) with triethylamine (TEA) as a base, forming O-(chloroacetyl)amidoxime 6 . Subsequent thermal cyclization in toluene at 110°C for 4 hours affords 3-[4-(propan-2-yloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole (7 ) in 75–85% yield.

$$
\text{O-(Chloroacetyl)amidoxime} \xrightarrow{\Delta} \text{3-[4-(Propan-2-yloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole}
$$

Coupling of Tetrahydroquinazoline and Oxadiazole Moieties

The chloromethyl oxadiazole 7 undergoes nucleophilic substitution with the tetrahydroquinazoline’s N-1 amine in dry acetone containing potassium carbonate (K$$2$$CO$$3$$) at 60°C for 12 hours. The reaction proceeds via an S$$_\text{N}$$2 mechanism, displacing chloride to form the methylene bridge and yielding the target compound in 65–72% yield.

$$
\text{Tetrahydroquinazoline} + \text{7} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound}
$$

Optimization and Mechanistic Insights

Solvent and Base Effects

  • DMF enhances solubility but may lead to over-alkylation.
  • K$$2$$CO$$3$$ in acetone minimizes side reactions compared to stronger bases like NaH.

Thermal Stability

The oxadiazole ring remains intact below 150°C, enabling reflux conditions in toluene or DMF without decomposition.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, oxadiazole-H), 7.65–7.12 (m, aromatic-H), 5.32 (s, 2H, CH$$2$$), 4.75 (septet, 1H, OCH(CH$$3$$)$$2$$), 3.89 (s, 2H, furan-CH$$_2$$).
  • $$^{13}$$C NMR : 167.8 (C=O), 162.1 (oxadiazole-C), 112.4–156.2 (aromatic-C).

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C$${27}$$H$${24}$$F$$3$$N$$5$$O$$_5$$: [M+H]$$^+$$ 568.1804; Found: 568.1809.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage
Cyclocondensation 47–80 24 High functional group tolerance
Amidoxime cyclization 75–85 4 Scalable, transition-metal-free
Alkylative coupling 65–72 12 Mild conditions, minimal byproducts

Challenges and Alternatives

Competing Rearrangements

  • Oxadiazole ring-opening : Mitigated by avoiding strong acids/bases during coupling.
  • N-Overalkylation : Controlled using stoichiometric oxadiazole chloride.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial properties. The presence of the tetrahydroquinazoline core further enhances these activities. Studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also have similar effects .

Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation. This suggests a potential role in developing targeted cancer therapies .

Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds with furan and oxadiazole frameworks have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This compound's structure may allow it to interact with inflammatory pathways effectively .

Material Science Applications

Polymer Chemistry
The unique structural characteristics of this compound make it suitable for incorporation into polymer matrices. Its ability to act as a crosslinking agent can enhance the mechanical properties of polymers while providing additional functionalities such as thermal stability and chemical resistance. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .

Chemical Probes in Biological Research

Fluorescent Probes
Due to its distinct chemical structure, this compound can be utilized as a fluorescent probe for studying biological processes at the molecular level. Its ability to bind selectively to certain biomolecules allows researchers to visualize cellular mechanisms in real-time. This application is particularly valuable in understanding disease mechanisms and drug interactions .

Summary of Findings

The following table summarizes the applications and relevant findings regarding 3-[(furan-2-yl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione :

Application Area Description Key Findings
Antimicrobial ActivityPotential to inhibit bacterial and fungal growthSimilar compounds show significant antimicrobial properties
Anticancer PotentialInduces apoptosis in cancer cell linesModulates cell signaling pathways related to survival and proliferation
Anti-inflammatory EffectsInhibits pro-inflammatory cytokinesFuran and oxadiazole derivatives exhibit anti-inflammatory properties
Polymer ChemistryActs as a crosslinking agent in polymer matricesEnhances mechanical properties and provides thermal stability
Chemical ProbesUtilized as fluorescent probes for biological researchEnables visualization of cellular mechanisms in real-time

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the tetrahydroquinazoline core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its hybrid architecture, combining tetrahydroquinazoline with oxadiazole and furan groups. Key analogues and their distinguishing features include:

Compound Class Core Structure Key Substituents Biological Relevance References
Target Compound Tetrahydroquinazoline Furan-2-ylmethyl, 1,2,4-oxadiazole Potential CNS/antimicrobial activity
1,2,4-Triazole-thione derivatives 1,2,4-Triazole Furan, alkylthio, aryl groups Antinociceptive, hypoglycemic
Benzoimidazole-oxadiazole hybrids Benzoimidazole Oxadiazole, triazole, fluorophenyl Anticancer, enzyme inhibition
Thiadiazole derivatives 1,3,4-Thiadiazole Methylphenyl, sulfanyl groups Antimicrobial, antiviral
  • Tetrahydroquinazoline vs.
  • Substituent Effects : The furan-2-ylmethyl group in the target compound may lower acute toxicity compared to alkylthio-substituted triazoles (e.g., heptylthio derivatives in showed higher toxicity, LD₅₀ = 320–420 mg/kg) . The 1,2,4-oxadiazole moiety likely improves metabolic stability over thiadiazoles, which are prone to oxidative degradation .

Pharmacological and Toxicological Profiles

While specific bioactivity data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

  • Antimicrobial Activity : Benzoimidazole-oxadiazole hybrids () exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to oxadiazole-mediated membrane disruption .
  • Toxicity : Furan-containing triazoles () demonstrate class IV–V toxicity (LD₅₀ > 500 mg/kg), whereas alkylthio substitutions increase lethality (e.g., heptylthio: LD₅₀ = 320 mg/kg) . The target compound’s isopropyloxy group may reduce hepatotoxicity compared to halogenated aryl analogues .

Data Tables

Table 1: Acute Toxicity of Furan-Containing Heterocycles

Compound Substituent LD₅₀ (mg/kg) Toxicity Class Reference
5-(Furan-2-yl)-4-amino-1,2,4-triazole 3-Butylthio 620 IV
5-(2-Methylfuran-3-yl)-4-amino-1,2,4-triazole 3-Propylthio 580 IV
Target Compound Isopropyloxy-phenyl Inferred IV–V

Biological Activity

The compound 3-[(furan-2-yl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The structure of the compound can be broken down into several notable components:

  • Furan moiety : Known for its diverse biological activities.
  • Oxadiazole ring : Associated with various pharmacological effects including anticancer and antimicrobial properties.
  • Tetrahydroquinazoline core : Recognized for its role in enhancing bioactivity through structural modifications.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole nucleus exhibit significant anticancer properties. For instance:

  • Various derivatives of oxadiazole have shown activity against multiple cancer cell lines such as human colon adenocarcinoma (HT-29) and breast cancer cells .
  • The compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHT-295.0Apoptosis induction
Compound BMCF-710.0Cell cycle arrest
Target CompoundOVXF 899TBDTBD

Antimicrobial Activity

The oxadiazole derivatives are also noted for their antimicrobial effects:

  • Some studies have reported that oxadiazoles exhibit activity against both Gram-positive and Gram-negative bacteria.
  • The specific compound may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents .

Anti-inflammatory Properties

The presence of furan and oxadiazole rings in the compound suggests potential anti-inflammatory properties:

  • Compounds with similar structures have been shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymes : The oxadiazole component may inhibit key enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : The compound could interact with various receptors involved in signaling pathways associated with cell growth and survival .
  • Induction of Apoptosis : It may trigger programmed cell death in malignancies by activating apoptotic pathways.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • A study demonstrated that a derivative with an oxadiazole ring showed significant cytotoxicity against a panel of cancer cell lines, suggesting a promising avenue for further development .
  • Another investigation into furan-based compounds revealed their potential to modulate inflammatory responses effectively, supporting the hypothesis that our target compound may possess similar properties .

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